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Compound of Interest

Compound Name: BI-1935

Cat. No.: B15613023

A comprehensive analysis of experimental data reveals that BI-1935, a novel soluble epoxide
hydrolase (SEH) inhibitor, exhibits a significantly improved selectivity profile compared to first-
generation seH inhibitors. This heightened selectivity minimizes the potential for off-target
effects, positioning BI-1935 as a more precise research tool and a potentially safer therapeutic
candidate.

Soluble epoxide hydrolase is a key enzyme in the metabolism of anti-inflammatory and
vasodilatory epoxy fatty acids (EpFAS). Its inhibition is a promising therapeutic strategy for a
range of diseases, including hypertension, inflammation, and pain. However, the clinical
progression of early sEH inhibitors has been hampered by concerns over off-target activities.
This guide provides a detailed comparison of the selectivity of BI-1935 against that of first-
generation sEH inhibitors, supported by quantitative data and experimental methodologies.

Potency and Selectivity: A Quantitative Comparison

BI-1935 is a highly potent sEH inhibitor with a half-maximal inhibitory concentration (IC50) of 7
nM for human seH. While some first-generation inhibitors, such as t-AUCB, exhibit comparable
or even greater potency for sEH, their broader activity against other enzymes and receptors
raises concerns about potential side effects.

The following tables summarize the available quantitative data for BI-1935 and representative
first-generation sEH inhibitors.

Table 1: Potency against Soluble Epoxide Hydrolase (SEH)
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Compound Type Human sgH IC50 (nM)
BI-1935 Novel Inhibitor 7

t-AUCB First-Generation 1.3

TPPU First-Generation 45

DCU First-Generation 160

Table 2: Off-Target Activity and Selectivity

Selectivity (Off-

Compound Off-Target IC50 (nM) Target IC50 / sEH
IC50)
Thromboxane
BI-1935 132[1] ~19-fold
Synthase
5-Lipoxygenase (5-
POXyd ( 5,920[1] ~846-fold
LOX)
hCYP2J2, hCYP2C9,
>1,000[1] >143-fold
hCYP2C19
TPPU p38pB Kinase 270[2] ~6-fold
p38y Kinase 890[2] ~20-fold
Various
No significant
DCU (Carboxylesterases,

inhibition reported[3]
GSTs, P450s)

Note: A higher selectivity ratio indicates greater selectivity for sEH over the off-target.

The data clearly illustrates that while TPPU is a potent sEH inhibitor, it also significantly inhibits
p38[ kinase at a concentration only 6-fold higher than its sEH IC50. This lack of selectivity
could lead to unintended physiological effects related to the p38 MAPK signaling pathway. In
contrast, BI-1935 demonstrates a much wider therapeutic window, with selectivity ratios of
approximately 19-fold and 846-fold for its most significant off-targets identified in the screen.
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For other first-generation inhibitors like DCU, while qualitative statements of selectivity exist,

comprehensive quantitative data is often lacking.

Signaling Pathways and Experimental Workflows

To understand the biological context of SEH inhibition and the methodologies used to assess
selectivity, the following diagrams are provided.
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Caption: Simplified sEH signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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